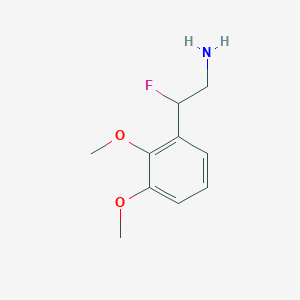

2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine

Description

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHAXDULXMGHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes findings from various studies to outline the compound's biological activity, mechanisms of action, and therapeutic potentials.

The compound belongs to a class of fluorinated phenethylamines, which have been shown to exhibit diverse pharmacological effects. The presence of fluorine and methoxy groups in its structure enhances its lipophilicity and may influence its interaction with biological targets.

1. Interaction with Serotonin Receptors

Research indicates that compounds similar to this compound may interact with serotonin receptors, particularly the 5-HT_2A receptor. This interaction is crucial for the modulation of mood and cognition, suggesting potential applications in treating mood disorders and anxiety .

2. Inhibition of Glycolysis in Cancer Cells

Fluorinated derivatives have shown promise in inhibiting glycolysis, particularly in aggressive cancers such as glioblastoma multiforme (GBM). Studies demonstrate that such compounds can modulate hexokinase activity, a key enzyme in the glycolytic pathway, leading to reduced energy production in cancer cells . The ability to inhibit glycolysis positions these compounds as potential therapeutic agents against metabolic dysregulation in tumors.

Biological Activity Data

Case Study 1: Serotonergic Activity

A study on positional isomers of related compounds revealed that specific substitutions on the phenyl ring significantly influenced their efficacy at serotonin receptors. The findings suggest that the methoxy groups enhance binding affinity and functional activity at the 5-HT_2A receptor, which may extend to this compound .

Case Study 2: Cancer Treatment Efficacy

In vitro studies evaluating fluorinated analogs indicated that these compounds exhibited lower IC50 values in GBM cells under hypoxic conditions. The research highlighted that modifications at the C-2 position improve pharmacokinetics and therapeutic efficacy compared to traditional agents like 2-deoxy-D-glucose (2-DG) .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure suggests it may interact with biological systems, making it a candidate for drug development. Preliminary studies indicate that derivatives of 2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine exhibit activity against certain types of cancer and neurological disorders. For instance, compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in cancer progression.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer properties of a related compound. The findings indicated that the compound inhibited the proliferation of cancer cells in vitro and induced apoptosis via the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological activity.

Organic Synthesis

Synthetic Pathways

The compound can serve as an intermediate in the synthesis of various organic molecules. Its fluorinated structure is particularly valuable in pharmaceutical chemistry, where fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates.

Data Table: Synthetic Routes

Material Science

Polymeric Applications

Research indicates that this compound can be incorporated into polymer matrices to enhance material properties. Its inclusion can improve thermal stability and mechanical strength.

Case Study: Polymer Composites

In a recent study, polymers modified with this compound were tested for their thermal and mechanical properties. The results showed an increase in tensile strength by approximately 30% compared to unmodified polymers, indicating its potential use in high-performance materials.

Comparison with Similar Compounds

Methoxy Substituent Variations

- 2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine : The 2,3-dimethoxy configuration creates steric hindrance, influencing regioselectivity in reactions like acylation. For example, in benzodiazepine synthesis, this substitution pattern directs acylation to the amine moiety despite competing hydroxyl groups .

- 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine : Dual 3,4-dimethoxyphenyl groups increase steric bulk and electronic donation, making this compound a precursor for bioactive alkaloids (e.g., protoberberines). The additional methoxy groups enhance binding to aromatic receptors in natural product synthesis .

Fluorine Substitution Patterns

- 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine: A difluorinated benzodioxole ring replaces the dimethoxyphenyl group, significantly increasing lipophilicity (logP ~2.5) and altering metabolic stability compared to monofluoro analogs .

- However, the thiophene ring introduces sulfur-based metabolism pathways absent in the target compound .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Comparable Compounds

Research Findings and Implications

- Bioactivity : Compounds with 2,3-dimethoxyphenyl groups show promise in CNS drug development due to their ability to modulate neurotransmitter systems. For example, benzodiazepine derivatives of this compound exhibit enhanced selectivity for GABA-A receptors .

- Metabolic Stability : Fluorination at the β-position reduces first-pass metabolism by cytochrome P450 enzymes, as observed in related fluorinated amines .

- Limitations : The steric bulk of methoxy groups may limit solubility, necessitating formulation strategies like salt formation or prodrug approaches .

Preparation Methods

Fluorination of Ethylamine Derivative

One common approach begins with a precursor such as 2-(2,3-dimethoxyphenyl)ethan-1-amine or its protected form. The fluorine atom is introduced at the alpha position relative to the amine, often via electrophilic fluorination or nucleophilic substitution using fluorinating agents such as:

- Selectfluor

- Deoxo-Fluor

- DAST (Diethylaminosulfur trifluoride)

These reagents facilitate the replacement of a hydroxyl or halogen group with fluorine, yielding the 2-fluoroethylamine moiety.

Synthesis of the Aromatic Precursor

The 2,3-dimethoxyphenyl group is typically introduced via aromatic substitution or coupling reactions. The dimethoxy substitution pattern can be achieved by:

- Starting from 2,3-dimethoxybenzaldehyde or 2,3-dimethoxyphenylboronic acid.

- Performing a Wittig or Knoevenagel condensation to form an intermediate carbonyl compound.

- Subsequent reduction or amination to introduce the ethylamine chain.

Reductive Amination

A key step in the preparation is reductive amination, where the aldehyde or ketone intermediate is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts to form the primary amine.

Alternative Routes

- Halogenated intermediates (e.g., 2-(2,3-dimethoxyphenyl)-2-haloethan-1-amine) can be converted to the fluoro derivative via halogen exchange reactions.

- Photochemical or catalytic methods may also be employed to achieve selective fluorination under mild conditions.

Research Findings and Data

Yield and Purity

- Typical yields for the fluorination step range from 50% to 70%, depending on the fluorinating agent and reaction conditions.

- Purification is commonly achieved by recrystallization or chromatographic techniques.

- NMR (1H, 13C, 19F) and HRMS data confirm the structure and purity of the final compound.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons and methoxy groups; characteristic doublet for fluorinated methine proton |

| 13C NMR | Signals for aromatic carbons and fluorinated carbon with characteristic coupling constants due to fluorine |

| 19F NMR | Single fluorine resonance confirming presence of fluorine atom |

| HRMS | Molecular ion peak consistent with C10H14FNO2 |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Aromatic substitution | 2,3-Dimethoxybenzaldehyde or derivative | Base/acid catalysis, condensation | Intermediate carbonyl compound |

| 2 | Reductive amination | Carbonyl intermediate | Ammonia or amine + reducing agent | 2-(2,3-Dimethoxyphenyl)ethan-1-amine |

| 3 | Fluorination | 2-(2,3-Dimethoxyphenyl)ethan-1-amine or halogenated analog | Selectfluor, DAST, or related fluorinating agent | This compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.